1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride
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Overview
Description
1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride is a chemical compound with the molecular formula C₄H₈ClN₃ and a molecular weight of 133.58 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a triazole ring and a cyclopropane ring. It is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Mode of Action
1,2,6-Triazaspiro[2.4]hept-1-ene hydrochloride is a diazirine-containing proline amino acid . It is used as a multifunctional probe building block . Its mode of action involves photoaffinity labeling of cellular targets and protein-protein interactions . Upon UV light irradiation (approximately 360 nm), it forms a covalent bond . This allows for the identification and study of the compound’s interaction with its targets .
Biochemical Pathways
The compound’s ability to form covalent bonds upon UV light irradiation suggests that it may affect a variety of biochemical pathways depending on the cellular targets it binds to .
Result of Action
Its ability to form covalent bonds upon UV light irradiation suggests that it may induce changes in the structure and function of its cellular targets .
Action Environment
Its mode of action involving uv light irradiation suggests that light conditions may play a role in its efficacy .
Preparation Methods
The synthesis of 1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable triazole derivative with a cyclopropane precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Scientific Research Applications
1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures are beneficial.
Comparison with Similar Compounds
1,2,5-Triazaspiro[2.4]hept-1-ene hydrochloride can be compared with other spirocyclic compounds, such as:
1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride: This compound has a similar spirocyclic structure but with a different ring size, leading to variations in its chemical and biological properties.
1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid:
The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2,6-triazaspiro[2.4]hept-1-ene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-5-3-4(1)6-7-4;/h5H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXAGGSQQNYCSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12N=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170217-10-2 |
Source
|
Record name | 1,2,5-triazaspiro[2.4]hept-1-ene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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